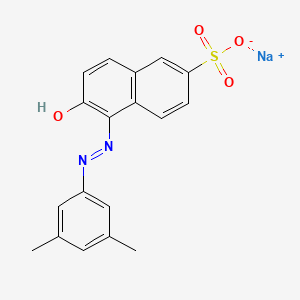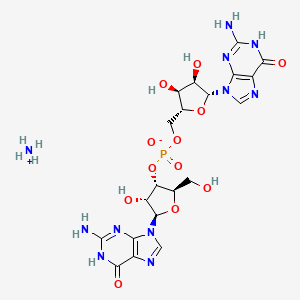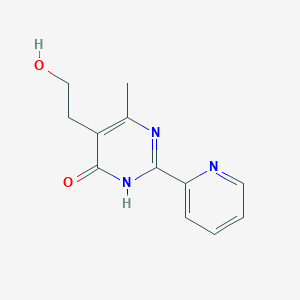![molecular formula C13H16FNO4S B1451252 [1-(3-Fluor-benzolsulfonyl)-piperidin-4-yl]-Essigsäure CAS No. 1171916-94-1](/img/structure/B1451252.png)
[1-(3-Fluor-benzolsulfonyl)-piperidin-4-yl]-Essigsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Sulfonamide, zu denen Verbindungen wie [1-(3-Fluor-benzolsulfonyl)-piperidin-4-yl]-Essigsäure gehören, werden seit Jahrzehnten als antibakterielle Medikamente eingesetzt. Die durch verschiedene spektroskopische Methoden bestätigte Struktur der Verbindung deutet darauf hin, dass sie gegen bakterielle Infektionen wirksam sein könnte. Ihr Potenzial zur Behandlung bakterieller Krankheiten könnte erheblich sein, insbesondere angesichts des zunehmenden Auftretens von antibiotikaresistenten Stämmen .
Antitumor- und Antikrebsaktivität
Jüngste Studien haben gezeigt, dass Sulfonamidverbindungen einzigartige Antitumor- und Antikrebsaktivitäten aufweisen. Verbindungen, die this compound ähneln, werden aufgrund ihrer vielversprechenden Antikrebswirkungen in klinischen Studien eingesetzt. Diese Verbindung könnte ein Kandidat für weitere Untersuchungen in der Krebstherapie sein .
Behandlung des akuten Atemnotsyndroms (ARDS)
Benzolsulfonsäurederivate wurden als Inhibitoren der humanen neutrophilen Elastase (hNE) bewertet, die bei der Behandlung von ARDS eine wichtige Rolle spielen. Angesichts der strukturellen Ähnlichkeiten könnte this compound als kompetitiver Inhibitor von hNE entwickelt werden, was einen potenziellen Behandlungsweg für ARDS bietet, eine Erkrankung, die häufig mit schweren COVID-19-Fällen einhergeht .
Entwicklung von Inhibitoren der humanen neutrophilen Elastase (hNE)
Die Entwicklung von hNE-Inhibitoren ist entscheidend für die Behandlung von Krankheiten wie ARDS. Die Synthese und Bewertung von Benzolsulfonsäurederivaten, darunter this compound, könnte zu neuen Behandlungen führen, die die Ursachen für schwere Hypoxie und Atemversagen bekämpfen .
Synthese von Sulfonylfluoriden
Es wurde ein neuartiges Protokoll zur Umwandlung von Sulfonaten oder Sulfonsäuren in Sulfonylfluoride entwickelt. Dieser Prozess könnte auf this compound angewendet werden, wodurch die Synthese wertvoller Sulfonylfluoridderivate unter milden Reaktionsbedingungen ermöglicht wird .
Pharmazeutische Anwendungen
Die Sulfonamidgruppe der Verbindung ist bekannt für ihre breite Palette biologischer Aktivitäten, darunter antidiabetische, antivirale und andere physiologische Aktivitäten. Dies macht this compound zu einer interessanten Verbindung für pharmazeutische Anwendungen, bei denen sie zur Entwicklung neuer Medikamente für verschiedene Krankheiten eingesetzt werden könnte .
Wirkmechanismus
Target of Action
The primary target of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This inhibition disrupts the normal function of hNE, leading to changes in the immune response and inflammation processes .
Biochemical Pathways
The inhibition of hNE affects the proteolysis process, which is a key part of the immune response . hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound can potentially alter these degradation pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular formula is c13h16fno4s , which suggests it may have certain properties affecting its Absorption, Distribution, Metabolism, and Excretion (ADME). The presence of a fluorine atom could enhance the compound’s metabolic stability and lipophilicity , potentially impacting its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of hNE, leading to potential changes in the immune response and inflammation processes . This could have implications for the treatment of conditions like Acute Respiratory Distress Syndrome (ARDS), where hNE plays a significant role .
Biochemische Analyse
Biochemical Properties
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of human neutrophil elastase (hNE) . Human neutrophil elastase is a serine proteinase involved in the degradation of extracellular matrix proteins and various plasma proteins . The interaction between [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid and hNE is competitive, where the compound binds to the active center of the enzyme, inhibiting its activity . This inhibition is crucial in regulating inflammatory responses and preventing tissue damage during inflammation .
Cellular Effects
The effects of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of human neutrophil elastase can reduce the degradation of extracellular matrix proteins, thereby maintaining the structural integrity of tissues during inflammatory responses . Additionally, it can affect the expression of genes involved in inflammation and immune responses, further modulating cellular activities .
Molecular Mechanism
At the molecular level, [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human neutrophil elastase, forming a covalent acyl-enzyme complex . This binding inhibits the enzyme’s proteolytic activity, preventing the degradation of target proteins . Furthermore, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively .
Dosage Effects in Animal Models
The effects of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits human neutrophil elastase without causing significant adverse effects . At higher doses, toxic or adverse effects may occur, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks .
Metabolic Pathways
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes phase I and phase II metabolic reactions, where it is modified to increase its hydrophilicity and facilitate excretion . These metabolic processes can affect the compound’s bioavailability, efficacy, and safety . Understanding the metabolic pathways is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues . For instance, the compound may be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Additionally, binding proteins may sequester the compound in specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target proteins and exert its effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
Eigenschaften
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-2-1-3-12(9-11)20(18,19)15-6-4-10(5-7-15)8-13(16)17/h1-3,9-10H,4-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVXICQDIDELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)

![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)


![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)
![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)
![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)



![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

